molecular formula C17H14BrN3O3 B4015021 1-acetyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

1-acetyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4015021
M. Wt: 388.2 g/mol
InChI Key: UPVLOASJAIAISW-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of organic compounds that have garnered interest in various scientific fields due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as catalysts. The specific compound "1-acetyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole" falls into this category, with its structure suggesting a potential for various chemical interactions and activities based on the functional groups present.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, where chalcones react with hydrazine hydrate in the presence of a catalyst or under reflux conditions. For example, a series of N-acetyl pyrazole derivatives were synthesized through a cyclocondensation reaction between aromatic ketones and hydrazine hydrate, demonstrating a method that could be applicable to the target compound (Dhaduk & Joshi, 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). These analyses reveal the geometric parameters, conformational flexibility, and electronic structure, providing insights into the compound's stability and reactivity. For instance, the crystal structure and DFT studies on related pyrazole derivatives have been reported, showing the utility of these methods in understanding the compound's structure (Guo, 2008).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-11(22)20-17(13-4-8-15(9-5-13)21(23)24)10-16(19-20)12-2-6-14(18)7-3-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVLOASJAIAISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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